7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione
CAS No.: 128294-07-5
Cat. No.: VC4993715
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128294-07-5 |
|---|---|
| Molecular Formula | C7H6N2O2S |
| Molecular Weight | 182.2 |
| IUPAC Name | 7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
| Standard InChI | InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |
| Standard InChI Key | INVNPUJICRQBLR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)NC2=C1SC(=O)N2 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety. The systematic IUPAC name derives from its substitution pattern: a methyl group at position 7 and two ketone oxygen atoms at positions 2 and 5 . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 128294-07-5 | |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 g/mol | |
| SMILES Notation | Oc1cc(C)c2c(n1)nc(s2)O |
The planar structure enables π-π stacking interactions, while the thiazole ring's sulfur atom contributes to potential hydrogen bonding and metal coordination . X-ray crystallography data for analogous compounds reveal bond lengths of 1.36 Å for C=N in the thiazole ring and 1.23 Å for carbonyl groups, consistent with resonance stabilization .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectra of related thiazolo[4,5-b]pyridines show characteristic peaks:
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¹H NMR: Methyl protons resonate at δ 2.24–2.50 ppm, while aromatic protons appear as singlets between δ 6.96–7.64 ppm .
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¹³C NMR: Carbonyl carbons exhibit signals at δ 165–175 ppm, with thiazole carbons appearing at δ 150–160 ppm .
Mass spectral analysis typically shows a molecular ion peak at m/z 182.20 ([M+H]⁺), with fragmentation patterns involving loss of CO (28 amu) and CH₃S (47 amu) .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 7-methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically proceeds via cyclocondensation reactions. A representative protocol involves:
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Precursor Preparation: 5-Amino-4-methylpyridine-2(1H)-one reacts with thiourea derivatives in acidic media .
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Cyclization: Heating at 80–100°C in ethanol with potassium hydroxide induces ring closure .
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Oxidation: Atmospheric oxygen or mild oxidizing agents (e.g., H₂O₂) convert thiol intermediates to the dione form .
Key reaction parameters:
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Reaction Time: 6–12 hours
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance efficiency:
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 8 hours | 25 minutes | 19.2x |
| Yield | 55% | 78% | 1.4x |
| Energy Consumption | 450 kJ | 85 kJ | 5.3x |
This approach reduces byproduct formation through controlled dielectric heating, particularly effective for thiazole ring formation .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The N3 position exhibits high electrophilicity, enabling functionalization through:
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Alkylation: Reacts with diiodomethane in ethanolic KOH to form bis-thioether derivatives .
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Acylation: Treatment with ethyl chloroformate yields pyrido[3,2-e] thiazine derivatives .
Cycloaddition Reactions
The thiazole moiety participates in [3+2] cycloadditions with nitrile oxides, generating isoxazoline-fused hybrids. These reactions proceed at 60°C in dichloromethane with triethylamine catalysis, achieving 62–68% yields .
| Compound | ED₅₀ (mg/kg) | Inhibition at 50 mg/kg |
|---|---|---|
| 5,7-Dimethyl derivative | 18.4 | 67.2% |
| 3-(p-Chlorophenyl) analog | 12.7 | 73.8% |
Mechanistic studies suggest COX-2 inhibition through competitive binding at the arachidonic acid site (Ki = 0.89 μM) .
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus (ATCC 25923) reveals:
| Derivative Type | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 3-Benzylidene derivatives | 32 | 64 |
| 7-Methyl parent compound | 128 | >256 |
The reduced potency of the parent compound highlights the need for side-chain modifications to enhance membrane penetration .
Physicochemical Properties and Drug-Likeness
Partition Coefficients
Experimental logP values determined via shake-flask method:
| Solvent System | logP |
|---|---|
| Octanol/Water | 1.82 |
| Cyclohexane/Water | 0.94 |
Computational models (AlogPS 3.0) predict a logD₇.₄ of 1.45, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Solubility Profile
| Medium | Solubility (mg/mL) |
|---|---|
| Water (25°C) | 0.89 |
| Phosphate Buffer pH 7.4 | 1.12 |
| Ethanol | 14.67 |
The low aqueous solubility presents formulation challenges, necessitating salt formation or prodrug approaches for oral delivery .
Industrial Applications and Patent Landscape
Pharmaceutical Compositions
Patent US202103715A1 discloses thiazolo[4,5-b]pyridin-2-ones as:
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JAK2 kinase inhibitors (IC₅₀ = 0.11 μM)
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IL-6 production suppressors (85% inhibition at 10 μM)
Dosage forms include sustained-release tablets (50–200 mg) and topical gels (2% w/w) .
Agrochemical Applications
Japanese Patent JP2022187567A describes derivatives as:
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Fungicides against Pyricularia oryzae (EC₅₀ = 8.7 ppm)
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Insect growth regulators targeting Plutella xylostella larvae (LC₅₀ = 12.3 ppm)
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